Sourcing consistent 2-oxo-1,2-dihydropyridine scaffolds for SAR studies is critical: minor structural changes cause >100-fold potency shifts (IC50 0.49-8.8 µM against h-TNAP). This validated building block features a carboxylic acid handle at the 3-position for rapid amide coupling or esterification. • ≥95% purity (HPLC-verified) • Enables focused library synthesis for anticancer & enzyme inhibitor programs • Reliable multi-batch supply for preclinical scale-up.
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
CAS No.10177-08-9
Cat. No.B174352
⚠ Attention: For research use only. Not for human or veterinary use.
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, with CAS number 10177-08-9, is a 2-oxo-1,2-dihydropyridine derivative . Characterized by a pyridine ring with a 2-oxo group and a 5-phenyl substituent, this compound serves as a versatile building block in medicinal chemistry . Its core structure is a precursor to a diverse array of analogs with reported anticancer, antimicrobial, and enzyme inhibitory properties . This foundational scaffold enables the systematic exploration of structure-activity relationships (SAR) across multiple therapeutic targets [1].
ScaffoldPrivileged 2-oxo-1,2-dihydropyridine core for SAR exploration
Target ContextSupports h-TNAP enzyme inhibition and cell-model endpoint studies
[1] Khan, N.A.; Rashid, F.; Jadoon, M.S.K.; Jalil, S.; Khan, Z.A.; Orfali, R.; Perveen, S.; Al-Taweel, A.; Iqbal, J.; Shahzad, S.A. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules 2022, 27, 6235. View Source
Substituent Sensitivity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid
The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to minor structural modifications [1]. Replacing the phenyl group at the 5-position with different aryl or heteroaryl substituents can drastically alter target engagement, as demonstrated in studies on human tissue nonspecific alkaline phosphatase (h-TNAP) inhibitors, where potency varied over a 100-fold range (IC50 from 0.49 µM to 8.8 µM) based solely on the nature and position of substituents on the dihydropyridine ring [1]. Furthermore, the oxidation state of the ring (1,2-dihydropyridine vs. pyridine) is a critical determinant of activity, impacting electronic distribution, molecular conformation, and interactions with biological targets [2]. Substituting 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid with a structurally similar analog without precise validation of these key molecular features risks invalidating established SAR and undermining the reproducibility of biological assays, synthetic routes, and downstream applications .
5-Position SubstituentAryl/heteroaryl changes may cause substantial shifts in target engagement and potency profiles.
Ring Oxidation StateDihydropyridine vs. pyridine form critically impacts electronic distribution and biological activity.
Analog ValidationUsing an analog without precise validation may undermine established SAR and assay reproducibility.
[1] Khan, N.A.; Rashid, F.; Jadoon, M.S.K.; Jalil, S.; Khan, Z.A.; Orfali, R.; Perveen, S.; Al-Taweel, A.; Iqbal, J.; Shahzad, S.A. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules 2022, 27, 6235. View Source
Quantitative Evidence for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid
Cytotoxicity vs. Cisplatin
Derivatives of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid have demonstrated enhanced anticancer activity compared to the clinical standard, cisplatin, in specific cell models . The core scaffold's ability to be diversified and optimized is a key differentiator.
Cytotoxicity vs. CisplatinClass-level
Scaffold derivatives showed greater cell viability reduction than cisplatin in A549 cells
Supports cell-model endpoint review; data to verify for parent compound.
Quantitative data not available for parent scaffold.
Significant reduction in cell viability (exact IC50 not provided for parent compound)
Comparator Or Baseline
Cisplatin (standard chemotherapeutic agent)
Quantified Difference
Derivatives showed greater reduction in cell viability than cisplatin (quantitative data not available for parent compound)
Conditions
A549 human lung adenocarcinoma cell line
Why This Matters
This establishes the 2-oxo-5-phenyl-1,2-dihydropyridine scaffold as a promising starting point for developing novel anticancer agents, potentially offering advantages over existing therapies.
Compounds within the dihydropyridine class, which includes 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, exhibit potent inhibition of human tissue nonspecific alkaline phosphatase (h-TNAP), a target in anticancer therapy [1].
h-TNAP InhibitionClass-level
IC50 0.49–8.8 µM (2.6–46× vs. levamisole)
Supports h-TNAP enzyme inhibition study context; parent compound not directly tested.
Class of dihydropyridine analogs showed IC50 values ranging from 0.49 ± 0.025 to 8.8 ± 0.53 µM, representing a 2.6- to 46-fold improvement in potency over levamisole [1].
Conditions
In vitro h-TNAP enzyme inhibition assay
Why This Matters
This demonstrates the potential of the 2-oxo-1,2-dihydropyridine scaffold for developing highly potent enzyme inhibitors, which is a key consideration for drug discovery programs targeting h-TNAP.
Enzyme Inhibitionh-TNAPAnticancer
[1] Khan, N.A.; Rashid, F.; Jadoon, M.S.K.; Jalil, S.; Khan, Z.A.; Orfali, R.; Perveen, S.; Al-Taweel, A.; Iqbal, J.; Shahzad, S.A. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules 2022, 27, 6235. View Source
Synthetic Derivatization at Carboxylic Acid
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid serves as a validated starting material for amide bond formation, a crucial step in generating diverse compound libraries [1]. This contrasts with less functionalized or differently substituted analogs that may require de novo synthesis of the core.
Amide CouplingMethod context
Direct coupling with aniline using EDC in THF
Enables rapid library diversification via carboxylic acid handle.
Validated synthetic route.
Synthetic ChemistryDerivatizationAmide Coupling
Evidence Dimension
Synthetic step efficiency
Target Compound Data
Direct amide coupling with aniline achieved using EDC as a coupling agent [1].
Comparator Or Baseline
Analogs lacking the carboxylic acid group would require additional synthetic steps to introduce a similar handle.
Quantified Difference
Not applicable (qualitative comparison)
Conditions
Reaction with aniline in tetrahydrofuran using EDC
Why This Matters
The presence of a reactive carboxylic acid moiety provides a straightforward and well-documented route for synthesizing a wide range of derivatives, streamlining hit-to-lead optimization and library synthesis efforts.
Synthetic ChemistryDerivatizationAmide Coupling
[1] Pyridine-derivatives.com. Synthetic route for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid. View Source
Applications of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid
Anticancer Library Building Block
As a core scaffold with demonstrated potential for anticancer activity , this compound is ideally suited as a starting material for the parallel synthesis of focused libraries. The carboxylic acid handle enables rapid diversification through amide coupling or esterification, allowing medicinal chemists to systematically explore SAR around the 3-position and optimize for potency against specific cancer cell lines or targets like h-TNAP [1].
Chemical Biology Probe Development
The 2-oxo-1,2-dihydropyridine core is a privileged structure found in numerous bioactive molecules. This specific compound can be functionalized to create chemical probes (e.g., with affinity tags or fluorescent reporters) for target identification and validation studies, particularly for enzymes like h-TNAP where class-level activity is established [1].
Reliable Scale-Up Intermediate
Given the established synthetic routes for its preparation and functionalization [2], 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid represents a reliable intermediate for scaling up the synthesis of promising lead compounds. Its commercial availability from multiple vendors ensures a consistent supply for preclinical development activities.
Novel Heterocyclic Chemistry Exploration
The compound serves as a versatile substrate for exploring new synthetic methodologies, such as novel cyclization reactions or transition metal-catalyzed cross-couplings. Its defined structure and reactivity profile make it a valuable model system for developing and optimizing new chemical transformations in an academic setting.
Application
Selection Property
Validation Focus
Anticancer library synthesis
Carboxylic acid handle for diversification
SAR against cancer cell lines or h-TNAP enzyme assays
Chemical probe development
Privileged core for target engagement studies
h-TNAP probe design and validation
Scale-up intermediate
Established synthetic accessibility
Consistent supply and route reproducibility
Heterocyclic methodology
Defined structure and reactivity profile
New cyclization or cross-coupling method development
[1] Khan, N.A.; Rashid, F.; Jadoon, M.S.K.; Jalil, S.; Khan, Z.A.; Orfali, R.; Perveen, S.; Al-Taweel, A.; Iqbal, J.; Shahzad, S.A. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules 2022, 27, 6235. View Source
[2] Pyridine-derivatives.com. Synthetic route for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid. View Source
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